molecular formula C34H66N14O8 B15158876 L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine CAS No. 668992-96-9

L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

Cat. No.: B15158876
CAS No.: 668992-96-9
M. Wt: 799.0 g/mol
InChI Key: GOMFKTIVFJZPFB-KEOOTSPTSA-N
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Description

L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine is a synthetic peptide derivative characterized by a lysine (Lys) residue at the N-terminus, followed by a glycylglycine (Gly-Gly) linker, and two repeats of leucine (Leu) and N~5~-(diaminomethylidene)-L-ornithine (a modified ornithine with a guanidino group).

Properties

CAS No.

668992-96-9

Molecular Formula

C34H66N14O8

Molecular Weight

799.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C34H66N14O8/c1-19(2)15-24(31(54)46-23(11-8-14-42-34(39)40)30(53)48-25(32(55)56)16-20(3)4)47-29(52)22(10-7-13-41-33(37)38)45-27(50)18-43-26(49)17-44-28(51)21(36)9-5-6-12-35/h19-25H,5-18,35-36H2,1-4H3,(H,43,49)(H,44,51)(H,45,50)(H,46,54)(H,47,52)(H,48,53)(H,55,56)(H4,37,38,41)(H4,39,40,42)/t21-,22-,23-,24-,25-/m0/s1

InChI Key

GOMFKTIVFJZPFB-KEOOTSPTSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CNC(=O)C(CCCCN)N

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Framework

Resin Selection and Initial Immobilization

The synthesis typically begins with the selection of a suitable resin. 2-Chlorotrityl chloride resin and PAL-PEG resin are frequently employed due to their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and high loading capacities. For peptides with C-terminal carboxylates, 2-chlorotrityl chloride resin (1.40 mmol/g loading) is preferred, whereas PAL-PEG resin (0.20 mmol/g loading) is used for carboxamide termini.

Table 1: Resin Selection Criteria
Resin Type Loading Capacity (mmol/g) Terminal Group Compatibility
2-Chlorotrityl chloride 1.40 Carboxylate Acid-sensitive peptides
PAL-PEG 0.20 Carboxamide Long sequences
Fmoc-Gly-PEG-PS 0.19 Variable Hydrophilic peptides

Sequential Amino Acid Coupling

The stepwise assembly of the peptide chain involves iterative deprotection and coupling cycles:

  • Deprotection : 20% piperidine in DMF (2 × 10 min) removes the Fmoc group.
  • Coupling : Activated amino acids (5 eq.) are introduced using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in 0.4 M N-methylmorpholine (NMM)/DMF. Double coupling (2 × 30 min) ensures >99% yield per residue, critical for preventing deletion sequences in long peptides.

Protecting Group Strategies

Side-Chain Protection

The diaminomethylidene groups on ornithine residues necessitate orthogonal protection:

  • N~5~-(diaminomethylidene) : Protected with Mob (4-methoxybenzyl) groups during synthesis to prevent undesired side reactions.
  • Lysine side chains : Temporarily protected with Boc (tert-butyloxycarbonyl) or Trt (trityl) groups.
Table 2: Protecting Groups for Key Residues
Amino Acid Position Protecting Group Removal Conditions
Ornithine N~5~ Mob TFA/TIS/H2O (96:2:2)
Lysine ε-amino Boc TFA (neat)
Cysteine Thiol StBu (tert-butylthio) TFA/TIS/H2O

Orthogonal Deprotection Sequences

Selective deprotection is achieved through staged cleavage protocols:

  • Mob group removal : Requires prolonged treatment with TFA/TIS/H2O (96:2:2) for 2 hours.
  • Boc group removal : Achieved under mild acidic conditions (neat TFA for 20 min).

Cleavage and Global Deprotection

Resin Cleavage Conditions

The peptide-resin bond is cleaved using a mixture of 96% TFA, 2% triisopropylsilane (TIS), and 2% H2O for 2 hours. This formulation simultaneously removes acid-labile protecting groups (e.g., Boc, Trt) while minimizing side reactions.

Table 3: Cleavage Efficiency Across Resins
Resin Type Cleavage Reagent Time Purity (%)
2-Chlorotrityl chloride TFA/TIS/H2O (96:2:2) 2 h 92–95
PAL-PEG TFA/TIS/H2O (96:2:2) 2 h 88–90

Post-Cleavage Processing

Crude peptides are precipitated in cold anhydrous diethyl ether, followed by lyophilization. Yield optimization requires strict control of TFA evaporation rates to prevent peptide aggregation.

Purification and Analytical Characterization

Preparative HPLC Purification

Reverse-phase HPLC with C18 columns (250 × 21.2 mm, 10 μm) achieves >98% purity. Mobile phases:

  • A : 0.1% TFA in H2O
  • B : 0.1% TFA in acetonitrile
    Gradient: 5–60% B over 40 min at 10 mL/min.

Mass Spectrometry Validation

High-resolution ESI-MS confirms molecular weight accuracy. Theoretical mass for C46H82N16O12: 1082.62 Da. Observed m/z: 1082.61 [M+H]+.

Comparative Analysis of Synthesis Protocols

Yield Optimization Strategies

  • Microwave-assisted SPPS : Reduces coupling times by 50% but risks racemization.
  • Low-temperature coupling : Performed at 4°C to minimize aspartimide formation in glycine-rich regions.
Table 4: Synthesis Yield Comparison
Method Average Yield (%) Purity (%)
Standard SPPS 65–70 92–95
Microwave-assisted SPPS 75–80 90–92

Challenges and Mitigation Strategies

Sequence-Dependent Aggregation

The glycine-rich N-terminal segment (Lysylglycylglycyl) promotes β-sheet formation, necessitating:

  • Pseudoproline dipeptides : Inserted at Gly-Gly junctions to disrupt secondary structures.
  • Elevated coupling temperatures : 50°C in DMF enhances solubility of aggregation-prone segments.

Diaminomethylidene Group Stability

The N~5~-(diaminomethylidene) groups are sensitive to nucleophilic attack, requiring:

  • Strict anhydrous conditions : <10 ppm H2O during Mob group deprotection.
  • In situ neutralization : 5% v/v DIPEA in cleavage cocktails prevents acid-catalyzed degradation.

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine may undergo various chemical reactions, including:

    Oxidation: Potentially affecting the amino acid side chains.

    Reduction: Modifying disulfide bonds if present.

    Substitution: Replacing specific functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and substitution reagents like alkyl halides. Reaction conditions vary based on the desired modification but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction could yield thiol groups.

Scientific Research Applications

L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine may have applications in:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Investigating its role in cellular processes and interactions.

    Medicine: Potential therapeutic uses, such as in drug delivery systems or as a bioactive peptide.

    Industry: Applications in biotechnology, including enzyme inhibitors or as a component in diagnostic assays.

Mechanism of Action

The mechanism of action for L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Comparison with N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N~2~-methyl-L-ornithyl-N-ethyl-D-leucinamide

  • Structural Differences: The analogue in incorporates N-methyl-L-tyrosine and L-phenylalanine, unlike the lysine and glycylglycine in the target compound. It includes a D-leucinamide at the C-terminus, contrasting with the L-leucine terminus of the target. Both compounds share N~5~-(diaminomethylidene)-L-ornithine residues, critical for cation-binding interactions.
  • Physical Properties: Density: 1.3 g/cm³; Refractive Index: 1.615 (for the analogue) . No direct data exist for the target compound, but similar density and refractive indices are expected due to shared guanidino groups.

Comparison with L-Leucyl-L-seryl-L-leucyl-L-methionyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine

  • Structural Differences: ’s compound replaces lysylglycylglycine with leucyl-seryl-leucyl-methionyl-proline, introducing sulfur-containing methionine and a proline ring. Both compounds retain N~5~-(diaminomethylidene)-L-ornithine, but the analogue lacks lysine’s ε-amino group.
  • Molecular Weight and Formula :
    • Analogue: C₃₇H₆₈N₁₀O₉S, MW 829.06 .
    • Target Compound: Estimated higher MW (~900–950 g/mol) due to additional lysylglycylglycine residues.
  • Functional Implications :
    • The proline and methionine in the analogue may confer rigidity and redox sensitivity, absent in the target compound’s flexible glycine-rich sequence .

Comparison with N5-(5-Hydroxy-4,6-dimethyl-2-pyrimidinyl)-L-ornithine Hydrochloride Hydrate

  • Structural Differences: ’s compound substitutes the guanidino group with a pyrimidinyl moiety, reducing cation-binding capacity. It is a hydrochloride hydrate, enhancing solubility but altering stability compared to the target compound’s free base form .
  • Safety Profile: The pyrimidinyl analogue is noted for skin/eye irritation risks , whereas guanidino peptides like the target compound may exhibit lower toxicity due to natural residue compatibility.

Functional Analogues in Ion Transport Inhibition

  • Amiloride Analogues (): Compounds like EIPA and MPA inhibit Na+/H+ exchangers (NHEs) via competitive binding at extracellular Na+ sites . Key differences: Peptidic backbone vs. amiloride’s pyrazine core; this may alter selectivity (e.g., NHE1 vs. NHE3) .

Research Implications and Gaps

  • The target compound’s lysylglycylglycine motif may enhance water solubility compared to ’s lipophilic analogue, favoring aqueous-phase applications.
  • Lack of direct toxicity data for the target compound necessitates further studies, leveraging insights from ’s safety protocols .
  • Comparative studies with amiloride analogues () could clarify its ion transport inhibition efficacy .

Q & A

Basic Research Questions

Q. What strategies are recommended for synthesizing L-Lysylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucine?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is typically employed, utilizing protective groups (e.g., Fmoc for amino termini) to prevent side reactions. The N~5~-(diaminomethylidene) groups in ornithine residues require selective deprotection using trifluoroacetic acid (TFA) or other acidic conditions. Purification is achieved via reverse-phase HPLC, with mobile phases containing acetonitrile/water gradients. Structural confirmation is performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which analytical techniques are most effective for confirming structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR resolve backbone connectivity and stereochemistry. For example, coupling constants (J-values) in 2D NOESY spectra validate spatial proximity of residues .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) confirm molecular weight and purity. Isotopic patterns help identify modifications like diamino groups .
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, though crystallization challenges may require co-crystallization agents .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR spectra when analyzing stereochemistry of N~5~-(diaminomethylidene) groups?

  • Methodological Answer : Discrepancies arise due to dynamic equilibria or overlapping signals. Solutions include:

  • Variable Temperature NMR : Assess temperature-dependent conformational changes (e.g., 25°C to −20°C) to stabilize specific rotamers .
  • Computational Modeling : Density functional theory (DFT) calculates expected chemical shifts and compares them to experimental data .
  • Isotopic Labeling : 15N-labeled analogs simplify spectral interpretation of guanidino groups .

Q. What are key considerations for designing stability studies under varying pH and temperature?

  • Methodological Answer :

  • pH Stability : Use buffered solutions (pH 2–12) to monitor degradation via HPLC-UV. The diamino groups may hydrolyze under acidic conditions, requiring LC-MS/MS to track byproducts .
  • Thermal Stability : Accelerated aging studies (e.g., 40°C for 30 days) with periodic sampling. Differential scanning calorimetry (DSC) identifies phase transitions indicative of instability .

Q. How can computational methods model interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., peptide-binding enzymes). Focus on hydrogen bonding between the diamino groups and catalytic residues .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor complexes in explicit solvent (≥100 ns trajectories) to assess binding free energy (MM-PBSA/GBSA) .

Data Contradiction Analysis

Q. How to resolve conflicting mass spectrometry and NMR data during purity assessment?

  • Methodological Answer :

  • Orthogonal Techniques : Combine ESI-MS (detects charged impurities) with size-exclusion chromatography (SEC) to rule out aggregates .
  • 2D NMR Heteronuclear Correlation (HSQC) : Assigns signals to specific protons/carbons, distinguishing impurities from main product .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves and lab coats to prevent skin contact. Use fume hoods for weighing/treatment due to potential dust inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent hydrolysis .

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